molecular formula C15H17NO3S B12894512 Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- CAS No. 148370-17-6

Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-

Cat. No.: B12894512
CAS No.: 148370-17-6
M. Wt: 291.4 g/mol
InChI Key: YTEQOCKJEBTLRY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a furanyl group and a butenyl chain, making it unique in its class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanyl ketones, while reduction can produce sulfonic acids. Substitution reactions can result in halogenated derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-[2-ethenyl-1-(2-furanyl)-3-butenyl]-4-methyl-
  • Benzenesulfonamide, N-[1-(2-furanylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-2,4-dimethyl-
  • Benzenesulfonamide, N-[2,2,2-trichloro-1-(2-furanyl)ethyl]-

Uniqueness

What sets Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and biological activities. The presence of the furanyl and butenyl groups enhances its ability to interact with biological targets, making it a promising candidate for further research and development .

Properties

148370-17-6

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-[1-(furan-2-yl)but-3-enyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-3-5-14(15-6-4-11-19-15)16-20(17,18)13-9-7-12(2)8-10-13/h3-4,6-11,14,16H,1,5H2,2H3

InChI Key

YTEQOCKJEBTLRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC=C)C2=CC=CO2

Origin of Product

United States

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